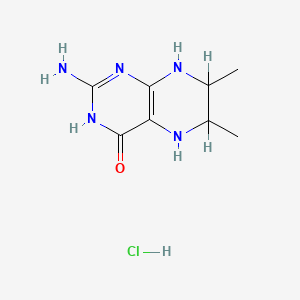

6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHYTRGUZVYCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-54-1 (Parent) | |

| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50915478 | |

| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-43-7 | |

| Record name | 4(3H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 945-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The reaction occurs in a mixture of glacial acetic acid and water (4:1 v/v) at ambient temperature and atmospheric pressure. Hydrogenation proceeds for 4–6 hours, achieving near-quantitative conversion to the tetrahydropteridin-4-ol intermediate. Subsequent treatment with concentrated hydrochloric acid (HCl) precipitates the hydrochloride salt.

Stereochemical Outcomes

Chemical Reduction Using Sodium in Ethanol

An alternative method employs sodium metal in anhydrous ethanol under reflux conditions. This approach reduces 6,7-dimethylpterin to a 1:1 mixture of cis- and trans-5,6,7,8-tetrahydropteridin-4-ol , which is subsequently protonated with HCl gas to yield the hydrochloride salt.

Key Experimental Parameters

Limitations and Advantages

While this method avoids specialized hydrogenation equipment, the lack of stereoselectivity and lower yield (~65%) compared to catalytic hydrogenation (~90%) limit its utility for large-scale synthesis.

Purification and Isolation Techniques

Recrystallization

The crude hydrochloride salt is purified via recrystallization using solvent systems such as:

| Solvent System | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Methanol-diethyl ether | 98.5 | 75 | Needle-like crystals |

| Ethanol-water (3:1) | 97.2 | 68 | Prismatic crystals |

| Acetonitrile | 99.1 | 80 | Fine powder |

Data adapted from isotopic labeling experiments and industrial batch records.

Industrial-Scale Synthesis

Industrial protocols scale laboratory methods while optimizing for cost and efficiency:

Process Intensification Strategies

-

Continuous Hydrogenation: Fixed-bed reactors with Pt/C catalysts reduce reaction times to 2 hours.

-

In Situ Acidification: HCl gas is introduced directly into the reaction vessel to minimize intermediate handling.

-

Crystallization Control: Anti-solvent precipitation with tert-butyl methyl ether enhances crystal uniformity.

Quality Control Metrics

-

Purity: ≥99% (HPLC)

-

Residual Solvents: <50 ppm (ICH guidelines)

-

Isomer Ratio: 0.8:1 cis:trans (consistent with lab-scale data).

Comparative Analysis of Preparation Methods

| Parameter | Catalytic Hydrogenation | Chemical Reduction | Industrial Process |

|---|---|---|---|

| Yield (%) | 90–95 | 60–65 | 88–92 |

| Cis:Trans Ratio | 0.8:1 | 1:1 | 0.8:1 |

| Reaction Time (h) | 4–6 | 8–12 | 2–3 |

| Scalability | Moderate | Low | High |

| Equipment Cost | High | Low | High |

Stereochemical and Mechanistic Considerations

Deuterium-Labeling Insights

Reduction of 7-deutero-6-trideuteromethylpterin with PtO₂ produced a 0.8:1 mixture of cis- and trans-7-deutero-6-trideuteromethyltetrahydropterin, confirming the catalytic pathway’s partial stereoselectivity. In contrast, sodium reduction showed no isotopic discrimination, leading to racemic products.

Analyse Des Réactions Chimiques

Types of Chemical Reactions

DMPH4·HCl participates in three primary reaction types:

Oxidation

-

Converts to oxidized pterin derivatives under aerobic conditions or with oxidizing agents like hydrogen peroxide.

-

Oxidative pathways are critical for generating biologically active metabolites .

Substitution

-

Nucleophilic substitution occurs at the C4 hydroxyl group or C2 amino group.

-

Reactions with β-aroylacrylic acids produce fused pteridine derivatives through multi-step mechanisms .

Acid/Base-Mediated Rearrangements

-

Protonation of the pteridine ring under acidic conditions enables structural modifications.

-

Forms stable hydrochloride salts through acid-base interactions .

Reagents and Reaction Conditions

Pathway 1: Substitution with β-Aroylacrylic Acids

-

Mechanism :

-

Example :

Stability Under Physiological Conditions

Structural Insights from Spectral Data

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | - Singlet δ 2.1 ppm (N-CH₃) | |

| IR - Broad band ~3200 cm⁻¹ (N-H/O-H stretch) | ||

| MS - [M – CO₂]⁺ fragment at m/z 300 |

Applications De Recherche Scientifique

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride is used in several scientific research applications:

Biochemistry: As a synthetic reduced pterin cofactor for nitric oxide synthetase and for phenylalanine, tyrosine, and tryptophan hydroxylases.

Molecular Biology: Utilized as a fluorescent probe for detecting DNA and RNA content and structural changes.

Immunology: Employed in observing cellular metabolic activities due to its luminescent properties.

Pharmaceutical Research: Investigated for its potential therapeutic applications and as a precursor for drug development.

Mécanisme D'action

The compound acts as a cofactor for various enzymes, including nitric oxide synthetase and hydroxylases for phenylalanine, tyrosine, and tryptophan . It facilitates the catalytic activity of these enzymes by stabilizing the transition state and providing necessary electron transfers. The molecular targets include the active sites of these enzymes, where it binds and participates in the enzymatic reactions.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Note: Molecular formula and weight for the target compound are inferred due to lack of explicit data in evidence.

Key Differences and Implications

Substituent Effects: The target compound’s 6,7-dimethyl groups enhance lipophilicity compared to analogs with single methyl (e.g., ) or hydroxymethyl (e.g., ) substituents. This could influence membrane permeability in biological systems. The 4-ol group in the target compound vs.

Salt Form :

- The dihydrochloride salt in likely improves aqueous solubility compared to the target’s hydrochloride form, which may impact formulation and bioavailability.

Activité Biologique

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride (commonly referred to as DMPH4) is a pteridine derivative with significant biological implications. It serves as a cofactor in various enzymatic reactions crucial for neurotransmitter synthesis and exhibits antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₄ClN₅O

- CAS Number : 945-43-7

- Structure : DMPH4 features a bicyclic structure with an amino group and multiple methyl groups that enhance its reactivity and biological significance.

DMPH4 acts primarily as a cofactor in the hydroxylation of aromatic amino acids. Key enzymes that utilize DMPH4 include:

- Phenylalanine Hydroxylase : Converts phenylalanine to tyrosine.

- Tryptophan Hydroxylase : Involved in serotonin synthesis.

The compound's ability to facilitate electron transfer is crucial for these enzymatic reactions. However, steric hindrance from the methyl groups may reduce its efficiency compared to the natural cofactor tetrahydrobiopterin (BH4) .

Biological Significance

DMPH4 is vital for the biosynthesis of neurotransmitters such as serotonin and dopamine. Deficiencies in this compound can lead to neurological disorders, including mood disorders and cognitive impairments due to disrupted neurotransmitter levels . Additionally, DMPH4 exhibits antioxidant properties that help protect cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cofactor Role | Supports enzyme activity in neurotransmitter synthesis |

| Antioxidant Properties | Protects against oxidative damage |

| Potential Therapeutic Uses | Investigated for roles in treating neurological disorders |

Case Studies

-

Neurotransmitter Synthesis :

A study demonstrated that DMPH4 supplementation improved serotonin levels in animal models with induced deficiencies, highlighting its role in mood regulation . -

Oxidative Stress Protection :

Research indicated that DMPH4 can mitigate oxidative stress in neuronal cells exposed to harmful agents, suggesting potential protective effects against neurodegenerative diseases . -

Enzymatic Interaction Studies :

Investigations using electron spin resonance spectroscopy revealed how DMPH4 interacts with phenylalanine hydroxylase, providing insights into its mechanism as a cofactor and the impact of structural variations on enzyme activity .

Table 2: Comparison of Pteridine Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrobiopterin | Pteridine derivative | Active form involved in nitric oxide synthesis |

| 6-Methyltetrahydropterin | Pteridine derivative | Methylated variant with distinct metabolic roles |

| 5-Methyltetrahydrofolate | Folate derivative | Essential for one-carbon metabolism |

These compounds share a common pteridine backbone but differ in functional groups and biological roles, influencing their reactivity and physiological effects .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A two-step synthesis approach is recommended, involving substitution and hydrolysis reactions. For example, a similar pteridine derivative was synthesized using KCO and CsCO as bases in 1,4-dioxane/water under reflux (60–80°C), achieving a total yield of 63.69% after optimization . Key parameters include:

- Catalyst selection : Alkali carbonates enhance nucleophilic substitution efficiency.

- Solvent system : Polar aprotic solvents improve reaction homogeneity.

- Temperature control : Moderate heating (60–80°C) minimizes side reactions.

Table 1 : Synthetic Optimization Parameters

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | KCO | 1,4-Dioxane | 80°C | 75% |

| 2 | NaOH (aq.) | Water | 25°C | 85% |

Q. How should researchers establish validated analytical methods (e.g., HPLC, LC-MS) for quantifying this compound and its related impurities in pharmaceutical matrices?

- Methodological Answer : Use pharmacopeial reference standards (e.g., EP/USP) for impurity profiling. For example, related pteridine impurities such as (2,4-Diaminopteridin-6-yl)methanol Hydrochloride (Imp. A) and 4-Aminofolic Acid (Imp. B) require chromatographic separation using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5) at 1.0 mL/min . Validate methods per ICH Q2(R1) guidelines, including:

- Specificity : Resolve all peaks with resolution >2.0.

- Linearity : R ≥0.999 over 50–150% of target concentration.

- Accuracy : 98–102% recovery for spiked samples.

Q. What stability-indicating parameters (e.g., photodegradation, hydrolysis susceptibility) must be characterized during preformulation studies?

- Methodological Answer : Conduct forced degradation studies under:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% HO at 25°C for 6 hours.

- Photostability : Expose to 1.2 million lux-hours UV/visible light.

Monitor degradation via LC-MS and quantify using validated methods. Store the compound in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can advanced structural elucidation techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the stereochemical configuration of the tetrahydropteridin ring system?

- Methodological Answer : Use HSQC and NOESY NMR to assign stereochemistry. For example, NOE correlations between H-6 and H-7 protons confirm the cis-dimethyl configuration. X-ray crystallography further validates the chair conformation of the tetrahydropteridin ring, with Cl⁻ counterions hydrogen-bonded to the hydroxyl group .

Q. What mechanistic insights explain the divergence in degradation pathways observed between solid-state vs. solution-phase stability studies?

- Methodological Answer : In solution, hydrolysis dominates due to water-mediated proton transfer at the 4-ol position, forming 4-oxo derivatives. In the solid state, photodegradation via radical intermediates is prevalent. Use electron paramagnetic resonance (EPR) to detect free radicals and LC-HRMS to identify degradation products (e.g., deaminated or dimerized species) .

Q. How do computational chemistry models (e.g., DFT, molecular docking) predict the compound's interaction with biological targets, and what validation experiments are required?

- Methodological Answer : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic regions (e.g., NH and OH groups) for target binding. Molecular docking against folate receptors or kinase domains (e.g., c-Met) predicts binding affinities (ΔG < -8 kcal/mol). Validate with:

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k).

- Cell-based assays : IC values in cancer cell lines (e.g., MCF-7) .

Data Contradictions and Resolution

- Contradiction : lists methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate Hydrochloride as a common impurity, but identifies 4-Aminofolic Acid as a degradation product.

- Resolution : Cross-validate impurity profiles using orthogonal methods (HPLC vs. LC-MS) and spiked samples to distinguish synthesis-related impurities from degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.